2-(Diethoxyphosphorylmethyl)-1,3-dioxane
Description
Properties
CAS No. |
67730-29-4 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,3-dioxane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-9-11-6-5-7-12-9/h9H,3-8H2,1-2H3 |
InChI Key |
FUGGTGAAEQGATH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1OCCCO1)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane
General Synthetic Strategy
The preparation of this compound typically involves the introduction of the diethoxyphosphoryl methyl group onto a 1,3-dioxane scaffold. The key reagent for introducing the diethoxyphosphoryl methyl moiety is often a diethoxyphosphoryl methyl ester or a related phosphorylating agent such as toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.
The reaction usually proceeds via nucleophilic substitution or condensation involving the 1,3-dioxane ring or its precursors with a phosphorus-containing electrophile under basic conditions.
Specific Preparation via Reaction with Toluene-4-sulfonic Acid Diethoxy Phosphoryl Methyl Ester
A well-documented approach involves the reaction of a suitable hydroxyl-containing precursor (e.g., 1,3-dioxane derivatives bearing a hydroxymethyl group) with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in the presence of a base. This method is closely related to processes used in the synthesis of Tenofovir and its prodrugs, where the diethoxyphosphoryl methyl group is introduced onto nucleoside analogs.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Reagents | 1,3-dioxane derivative with hydroxyl group, toluene-4-sulfonic acid diethoxy phosphoryl methyl ester |
| Base | Organic amines (e.g., triethylamine), or inorganic bases (e.g., potassium carbonate, magnesium tert-butoxide) |
| Solvent | Non-polar solvents such as toluene, cyclohexane, or polar aprotic solvents like N-methylpyrrolidone, dimethylformamide (DMF) |
| Temperature | 25–80 °C, typically 50–76 °C |
| Reaction time | 5–15 hours, commonly 5–7 hours |
| Catalysts | Phase transfer catalysts (e.g., tetrabutylammonium bromide) may be used to improve yield |
Process Summary:
- The hydroxyl group on the 1,3-dioxane derivative is esterified with the diethoxyphosphoryl methyl ester in the presence of base and optionally a phase transfer catalyst.
- The reaction proceeds through nucleophilic attack on the phosphorus center, displacing the tosylate group.
- After completion, the product is isolated by precipitation or extraction and purified as needed.
This method has been shown to yield the phosphorylated product with improved yield and purity compared to older methods, with yields increasing from approximately 60% to over 85% under optimized conditions.
Base and Solvent Effects on Reaction Efficiency
The nature of the base and solvent critically influences the reaction conversion and yield. Research on related α-aminophosphonate synthesis, which shares mechanistic similarities, provides useful insights.
Base Screening Results (Adapted from α-aminophosphonate synthesis studies):
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | No base | THF | Room Temp | 0 | 0 |
| 2 | Potassium carbonate (4 equiv.) | THF | 66 | 99 | 95 |
| 3 | Cesium carbonate (4 equiv.) | THF | 66 | 74 | - |
| 4 | Triethylamine (4 equiv.) | THF | 66 | 0 | 0 |
| 5 | Sodium hydroxide (4 equiv.) | THF | 66 | 81 | - |
Solvent Screening Results:
| Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 99 | 95 |
| Acetonitrile | 82 | 50 | 94 |
| 2-Methyl THF | 80 | 66 | 89 |
| 1,4-Dioxane | 101 | 54 | 80 |
These data suggest that inorganic bases such as potassium carbonate in THF at moderate temperatures provide optimal conversion and yields. Organic amines like triethylamine are ineffective under similar conditions.
Alternative Method: Use of Magnesium tert-Butoxide
An alternative method involves using magnesium tert-butoxide as the base in a high boiling solvent such as dimethylformamide or N-methylpyrrolidone. This method has been applied in the preparation of phosphorylated nucleoside analogs and is adaptable for this compound synthesis.
Typical Conditions:
| Component | Quantity/Condition |
|---|---|
| 1,3-dioxane derivative | Stoichiometric amount |
| Toluene-4-sulfonic acid diethoxy phosphoryl methyl ester | Excess (e.g., 2 equiv.) |
| Magnesium tert-butoxide | Slight excess (e.g., 0.7 equiv.) |
| Solvent | Dimethylformamide or N-methylpyrrolidone |
| Temperature | 74–76 °C |
| Reaction time | 5–6 hours |
After the reaction, hydrolysis and work-up steps including acid treatment and extraction yield the phosphorylated product.
Summary Table of Preparation Methods
| Method | Base/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification with tosyl diethoxy phosphoryl methyl ester + triethylamine + phase transfer catalyst | Triethylamine + tetrabutylammonium bromide | N-methylpyrrolidone, acetonitrile, etc. | 51–54 | 5–7 | 85+ | Improved yield and purity |
| Reaction with magnesium tert-butoxide base | Magnesium tert-butoxide | Dimethylformamide, N-methylpyrrolidone | 74–76 | 5–6 | ~85 | Includes hydrolysis step, suitable for scale-up |
| Base-catalyzed condensation using potassium carbonate | Potassium carbonate | THF, acetonitrile, 2-methyl THF | 66–82 | 4 | 74–95 | High conversion with inorganic base, green solvents |
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphorylmethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethoxyphosphorylmethyl)-1,3-dioxane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the modification of enzyme active sites or the disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural and Functional Differences
The phosphoryl group in 2-(Diethoxyphosphorylmethyl)-1,3-dioxane contrasts sharply with substituents in analogs such as aromatic, halogenated, or alkyl groups. Key comparisons include:
Phosphoryl vs. Aromatic Substituents
- 2-(2-Naphthyl)-1,3-dioxane (C₁₄H₁₄O₂): The 2-naphthyl group introduces aromaticity, leading to strong π-π interactions and planar molecular packing. X-ray studies reveal C–H⋯O and C–H⋯π interactions in its crystal lattice, absent in the phosphoryl analog .
- 2-(3-Diethoxyphosphorylphenyl)-1,3-dioxolane (C₁₃H₁₉O₅P): Despite the phosphoryl group, the five-membered dioxolane ring increases ring strain, reducing thermal stability compared to the six-membered dioxane backbone .
Halogenated and Electron-Withdrawing Groups
- 2-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane (C₁₃H₁₄ClF₃O₃): The chloro and trifluoromethyl groups enhance electrophilicity, making this compound resistant to nucleophilic attack compared to the hydrolytically sensitive phosphoryl derivative .
- 5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane (C₁₂H₁₃Br₂NO₄): Bromine and nitro groups enable SN2 reactivity, whereas the phosphoryl group favors phosphorylation or hydrolysis pathways .
Alkyl and Cyclohexenyl Derivatives
- 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane (C₁₀H₁₉BrO₂): Alkyl chains increase hydrophobicity, contrasting with the phosphoryl group’s hydrophilic nature. Bromine substitution allows alkylation reactions, unlike the phosphoryl group’s role in forming phosphate esters .
- 1,3-Dioxane derivatives with cyclohexenyl groups (e.g., 2-[(1R,2R)-2,4-dimethyl-3-cyclohexen-1-yl]-5-methyl-1,3-dioxane): These exhibit cis/trans isomerism, whereas the phosphoryl group’s tetrahedral geometry reduces stereochemical complexity .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected 1,3-Dioxane Derivatives
Reactivity Insights
- Hydrolysis : The phosphoryl group in this compound undergoes hydrolysis under acidic or basic conditions to yield phosphoric acid derivatives, unlike halogenated analogs that resist hydrolysis .
- Stereochemical Effects : 1,3-Oxathiane derivatives exhibit higher A-values (steric parameters) than 1,3-dioxanes, suggesting that sulfur substitution increases steric bulk compared to oxygen. The phosphoryl group’s steric demand may further influence conformational equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
